2-{4-[2-(Trifluoromethyl)benzenesulfonyl]piperazin-1-yl}phenol
Overview
Description
2-{4-[2-(Trifluoromethyl)benzenesulfonyl]piperazin-1-yl}phenol is a chemical compound with the molecular formula C17H17F3N2O3S and a molecular weight of 386.39 g/mol . It is known for its unique structure, which includes a trifluoromethyl group, a benzenesulfonyl group, and a piperazine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-{4-[2-(Trifluoromethyl)benzenesulfonyl]piperazin-1-yl}phenol typically involves multiple steps. . The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-{4-[2-(Trifluoromethyl)benzenesulfonyl]piperazin-1-yl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{4-[2-(Trifluoromethyl)benzenesulfonyl]piperazin-1-yl}phenol is utilized in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-{4-[2-(Trifluoromethyl)benzenesulfonyl]piperazin-1-yl}phenol involves its interaction with specific molecular targets. The trifluoromethyl group and the sulfonyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
When compared to similar compounds, 2-{4-[2-(Trifluoromethyl)benzenesulfonyl]piperazin-1-yl}phenol stands out due to its unique combination of functional groups. Similar compounds include:
4-(Trifluoromethoxy)benzenesulfonyl chloride: This compound shares the trifluoromethyl and sulfonyl groups but lacks the piperazine and phenol components.
2-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but without the piperazine and phenol groups.
Properties
IUPAC Name |
2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c18-17(19,20)13-5-1-4-8-16(13)26(24,25)22-11-9-21(10-12-22)14-6-2-3-7-15(14)23/h1-8,23H,9-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNCMWRUUKAQAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)S(=O)(=O)C3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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